What are the chemical properties of Tetrabromophenolphthalein
What are the chemical properties of Tetrabromophenolphthalein
An In-depth Technical Guide to the Chemical Properties of Tetrabromophenolphthalein
Introduction
Tetrabromophenolphthalein and its derivatives are significant compounds in analytical chemistry and biochemical research. As a brominated derivative of phenolphthalein (B1677637), its structure is modified to enhance its properties as an indicator and a reagent in various assays.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of tetrabromophenolphthalein, with a focus on data relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Tetrabromophenolphthalein is the parent compound from which several important reagents are derived, most notably the ethyl ester and its potassium salt. The introduction of bromine atoms and an ethyl ester group significantly alters the molecule's spectral properties and reactivity.[1]
-
Tetrabromophenolphthalein: The core structure, a derivative of phenolphthalein with four bromine atoms on the phenyl rings.
-
Tetrabromophenolphthalein Ethyl Ester: An esterified form that is often used as a chromogenic substrate.[2]
-
Tetrabromophenolphthalein Ethyl Ester Potassium Salt: The potassium salt of the ethyl ester, which is water-soluble and widely used as a spectrophotometric reagent.[3][4]
Physicochemical Properties
The quantitative physicochemical properties of tetrabromophenolphthalein and its key derivatives are summarized in the tables below.
Table 1: Chemical Identification
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Tetrabromophenolphthalein | C₂₀H₁₀Br₄O₄ | 633.91[5][6] | 76-62-0[5] |
| Tetrabromophenolphthalein Ethyl Ester | C₂₂H₁₄Br₄O₄ | 661.96[7] | 1176-74-5[7] |
| Tetrabromophenolphthalein Ethyl Ester Potassium Salt | C₂₂H₁₃Br₄KO₄ | 700.05[4][8] | 62637-91-6[3][4] |
Table 2: Physical Properties
| Compound Name | Appearance | Melting Point (°C) |
|---|---|---|
| Tetrabromophenolphthalein | --- | 294[9] |
| Tetrabromophenolphthalein Ethyl Ester | Yellow to red powder[10] | 208.0–213.0[11] |
| Tetrabromophenolphthalein Ethyl Ester Potassium Salt | Blue to blue-black crystalline powder[3][4] | 210 (decomposition)[3][4][8] |
Table 3: Solubility
| Compound Name | Solubility |
|---|---|
| Tetrabromophenolphthalein | Practically insoluble in water; soluble in ethanol (B145695) and ether.[9] |
| Tetrabromophenolphthalein Ethyl Ester | --- |
| Tetrabromophenolphthalein Ethyl Ester Potassium Salt | Soluble in water; slightly soluble in methanol; insoluble in ether.[4][8][12] |
Acidity and pKa
The acidity of the phenolic protons is a critical property, particularly for its use as a pH indicator. The pKa is the pH at which the protonated and deprotonated forms are in equal concentration.
Table 4: Acidity
| Compound Name | pKa (Predicted/Estimated) |
|---|---|
| Tetrabromophenolphthalein Ethyl Ester | 6.25 ± 0.40[13] |
| "Bromophthalein Magenta E" (Tetrabromophenolphthalein ethyl ester) | 4.5[7] |
Reactivity and Chemical Reactions
Tetrabromophenolphthalein and its derivatives exhibit reactivity characteristic of their functional groups.
-
Stability : The ethyl ester potassium salt is stable under normal conditions.[14] The ethyl ester is sensitive to light and air.[7][13]
-
Incompatible Materials : Strong oxidizing agents are incompatible with the ethyl ester and its potassium salt.[7][14]
-
Hazardous Decomposition : Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[14]
-
Oxidation : The compound can be oxidized to form various brominated phenolic derivatives.[3]
-
Reduction : It can act as a reducing agent in certain organic synthesis reactions, such as the reduction of alkynes to alkenes.[2][3]
-
Substitution : The bromine atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions, allowing for chemical modification to tailor the molecule for specific applications.[2][3]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of tetrabromophenolphthalein derivatives are crucial for their application in research.
Protocol 1: Synthesis of Tetrabromophenolphthalein Ethyl Ester Potassium Salt
This multi-step synthesis is based on the foundational Davis and Schuhmann method and subsequent modifications.[3][15]
Objective: To synthesize Tetrabromophenolphthalein Ethyl Ester Potassium Salt from phenolphthalein.
Materials:
-
Phenolphthalein
-
Zinc dust
-
Sodium hydroxide (B78521) (NaOH)
-
Dry hydrogen chloride (HCl) gas
-
Ethanol
-
Elemental bromine (Br₂)
-
Potassium hydroxide (KOH)
Methodology:
-
Reduction of Phenolphthalein:
-
Phenolphthalein is reduced to phenolphthalin (B1214455) using zinc dust in an aqueous sodium hydroxide solution under reflux.[2][3]
-
-
Esterification:
-
Bromination:
-
Oxidation and Salt Formation:
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a weak acid like tetrabromophenolphthalein ethyl ester.[16][17]
Objective: To determine the pKa value by monitoring pH changes during titration.
Materials:
-
Tetrabromophenolphthalein derivative
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Standard pH buffer solutions (e.g., pH 4, 7, 10)
-
Deionized water
Equipment:
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker or reaction vessel
Methodology:
-
Preparation:
-
Calibrate the pH meter using standard buffer solutions.[17]
-
Prepare a sample solution of the tetrabromophenolphthalein derivative at a known concentration (e.g., 1 mM).[17]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[17]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[17]
-
-
Titration:
-
Place the sample solution on the magnetic stirrer and immerse the pH electrode.
-
If the sample is acidic, make it more acidic by adding 0.1 M HCl to a starting pH of ~1.8-2.0.[17]
-
Add the 0.1 M NaOH titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) and record the pH and the volume of titrant added.[17]
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of maximum slope, which can be identified from the peak of a first derivative plot (ΔpH/ΔV vs. V).[18]
-
The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the acidic and conjugate base forms of the indicator are equal.[18][19]
-
Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the solubility of a compound in a specific solvent system.[20][21]
Objective: To determine the saturation concentration of tetrabromophenolphthalein in an aqueous buffer.
Materials:
-
Tetrabromophenolphthalein
-
Aqueous buffers of desired pH (e.g., pH 1.2, 4.5, 6.8)[20]
-
Apparatus for agitation at a constant temperature (e.g., shaker bath at 37 ± 1 °C)[20]
-
Centrifuge or filtration system
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of the buffer solution in a flask. This ensures that a saturated solution is formed.
-
-
Equilibration:
-
Phase Separation:
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the sample as necessary to fall within the linear range of the analytical method.
-
Measure the concentration of the dissolved compound using a validated analytical method.
-
-
Reporting:
-
Report the solubility in units of mg/mL. The relative standard deviation between replicate measurements should be ≤ 10%.[20]
-
Visualizations of Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate key processes involving tetrabromophenolphthalein.
Caption: Synthesis pathway for Tetrabromophenolphthalein Ethyl Ester Potassium Salt.
Caption: Mechanism of Tetrabromophenolphthalein Ethyl Ester as a chromogenic substrate.
Caption: Experimental workflow for pKa determination via potentiometric titration.
References
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- 4. TETRABROMOPHENOLPHTHALEIN ETHYL ESTER POTASSIUM SALT CAS#: 62637-91-6 [m.chemicalbook.com]
- 5. Tetrabromophenolphthalein | C20H10Br4O4 | CID 65569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. Tetrabromophenolphthalein ethyl ester | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TETRABROMOPHENOLPHTHALEIN ETHYL ESTER POTASSIUM SALT | 62637-91-6 [chemicalbook.com]
- 9. 3',3'',5',5''-TETRABROMOPHENOLPHTHALEIN CAS#: 76-62-0 [amp.chemicalbook.com]
- 10. TETRABROMOPHENOLPHTHALEIN ETHYL ESTER | 1176-74-5 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TBPE | 62637-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. chembk.com [chembk.com]
- 14. fishersci.com [fishersci.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. youtube.com [youtube.com]
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